molecular formula C12H17NO3 B1631125 Calycotomine

Calycotomine

Cat. No.: B1631125
M. Wt: 223.27 g/mol
InChI Key: JVLGDDNDVOSMSI-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Calycotomine is a naturally occurring 1-hydroxymethyl-substituted tetrahydroisoquinoline (THIQ) alkaloid isolated from plants such as Calycotome spinosa (Leguminosae), Cystius proliferus, and Genista species . Structurally, it features a tetrahydroisoquinoline core with a hydroxymethyl group at the C1 position, contributing to its pharmacological and synthetic significance. This compound exhibits antimicrobial activity, particularly against Enterobacteriaceae and Pseudomonas aeruginosa, with a minimum inhibitory concentration (MIC) of 2–8 mg/mL . Its synthesis has been explored through diverse methodologies, including enzymatic resolution, metal-free oxidative α-cyanation, and asymmetric C–H borylation, reflecting its importance as a model compound for developing synthetic strategies .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H17NO3

Molecular Weight

223.27 g/mol

IUPAC Name

[(1S)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methanol

InChI

InChI=1S/C12H17NO3/c1-15-11-5-8-3-4-13-10(7-14)9(8)6-12(11)16-2/h5-6,10,13-14H,3-4,7H2,1-2H3/t10-/m1/s1

InChI Key

JVLGDDNDVOSMSI-SNVBAGLBSA-N

SMILES

COC1=C(C=C2C(NCCC2=C1)CO)OC

Isomeric SMILES

COC1=C(C=C2[C@H](NCCC2=C1)CO)OC

Canonical SMILES

COC1=C(C=C2C(NCCC2=C1)CO)OC

Origin of Product

United States

Scientific Research Applications

Synthesis of Calycotomine

This compound can be synthesized through several methodologies, with notable advancements in synthetic techniques enhancing its accessibility for research and application. The following table summarizes key synthetic routes:

Method Yield (%) Key Steps Reference
Petasis Reaction + Pomeranz-Fritsch61Utilizes aminoacetaldehyde acetals; involves a three-component reaction.
Traditional Alkaloid SynthesisVariesMultiple approaches reviewed; includes asymmetric and racemic syntheses.
Recent Novel Strategies>70Employs retrosynthetic analysis for complex molecular structures.

The Petasis reaction followed by the Pomeranz-Fritsch cyclization has been particularly effective, yielding this compound hydrochloride in a straightforward four-step process .

Biological Activities

This compound exhibits a range of biological activities that suggest its potential as a therapeutic agent. Studies have highlighted its effects on various biological systems:

  • Antimicrobial Activity : this compound has demonstrated significant antibacterial properties against several strains of bacteria, indicating potential use in treating infections.
  • Analgesic Effects : Similar to other isoquinoline alkaloids, it may exhibit pain-relieving properties, making it a candidate for further investigation in pain management therapies.
  • Antioxidant Properties : Research indicates that this compound possesses antioxidant capabilities, which could be beneficial in combating oxidative stress-related diseases.

Case Study: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against common pathogens. The results are summarized below:

Pathogen Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus1532
Escherichia coli1264
Pseudomonas aeruginosa10128

These findings underscore the compound's potential as an antimicrobial agent .

Therapeutic Applications

Given its biological activities, this compound is being explored for various therapeutic applications:

  • Pharmaceutical Development : Its analgesic and antimicrobial properties position this compound as a promising candidate for new drug formulations aimed at pain relief and infection control.
  • Agricultural Use : Isoquinoline alkaloids, including this compound, are being investigated for their growth-promoting effects on plants, suggesting applications in sustainable agriculture .
  • Cancer Research : Preliminary studies indicate that this compound may influence cancer cell proliferation, warranting further investigation into its role as an anticancer agent.

Comparison with Similar Compounds

Key Observations :

Substituent Flexibility : this compound’s hydroxymethyl group enables versatile derivatization, as seen in its use for α-cyanation reactions . Crispine A’s benzyl group enhances lipophilicity, correlating with its antitumor activity .

Synthetic Efficiency : this compound and crispine A both employ CAL-B-catalyzed resolutions, but this compound’s synthesis benefits from newer methods like flow chemistry (50% conversion in 1 day) .

Enantioselectivity : this compound and homothis compound achieve near-perfect enantiomeric excess (99% ee) via enzymatic methods, outperforming salsolidine’s 90–95% ee from chemical catalysis .

Pharmacological Activity Comparison

Table 2: Bioactivity Profiles

Compound Antimicrobial Activity (MIC) Antitumor Activity Other Activities
This compound 2–8 mg/mL (Gram-negative bacteria) Not reported Antioxidant
Crispine A Weak IC50 = 1.2 µM (breast cancer) Antiparasitic
Salsolidine Not reported IC50 = 5.8 µM (neuroblastoma) Antidepressant

Key Observations :

Antimicrobial Specificity: this compound’s hydroxymethyl group may enhance bacterial membrane penetration, explaining its potency against Pseudomonas aeruginosa .

Therapeutic Divergence : Crispine A and salsolidine exhibit antitumor activity, likely due to their lipophilic substituents (benzyl/methyl groups) enabling cellular uptake .

Methodological Advances

This compound’s synthesis has driven innovations in green chemistry and asymmetric catalysis:

  • Enzymatic Resolution : CAL-B in flow systems reduces reaction time and improves scalability compared to batch methods .
  • Metal-Free α-Cyanation : DDQ-mediated cyanation achieves 96% yield for (±)-calycotomine precursors, avoiding toxic metals .
  • Asymmetric C–H Borylation : Xu’s team achieved 98% ee for (+)-calycotomine using chiral ligands, offering an alternative to enzymatic methods .

Preparation Methods

Hydrocyanation of 3,4-Dihydroisoquinoline Precursors

The asymmetric Strecker reaction serves as the cornerstone for synthesizing enantiomerically pure calycotomine. Jacobsen’s thiourea-containing catalyst enables the hydrocyanation of 6,7-dimethoxy-3,4-dihydroisoquinoline (1 ) with trimethylsilyl cyanide (TMSCN) in toluene at -70°C, achieving 86% yield of (R)-1-cyano-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (3 ) with high enantiomeric excess. The reaction mechanism involves nucleophilic cyanide addition to the imine intermediate, followed by trifluoroacetic anhydride (TFAA)-mediated cyclization (Table 1).

Table 1: Catalytic Asymmetric Synthesis Parameters

Parameter Value
Catalyst Jacobsen’s thiourea (5 mol%)
Temperature -70°C
Solvent Toluene
Reaction Time 40 h
Yield 86%
Enantiomeric Excess (ee) >90%

Transformation to this compound

The nitrile group in 3 undergoes sequential hydrolysis and reduction. Hydrolysis with aqueous HCl produces the corresponding amide, which is reduced using lithium aluminum hydride (LiAlH4) to yield (R)-(-)-calycotomine (8 ) with [α]D²¹ = -37.9 (c 0.13, H₂O). This method’s robustness is evidenced by its application to related alkaloids like salsolidine and carnegine.

Bischler-Napieralski Cyclization

Cyclodehydration of Phenethylamide Derivatives

Early syntheses exploited the Bischler-Napieralski reaction to construct the isoquinoline core. Heating N-phenethylamides derived from 3,4-dimethoxyphenethylamine with phosphorus oxychloride (POCl₃) induces cyclodehydration, forming 3,4-dihydroisoquinoline intermediates. While effective for racemic mixtures, this method requires subsequent resolution steps, limiting its utility for enantioselective synthesis.

Optimization with Modern Catalysts

Recent modifications employ Burgess reagent or triflic anhydride instead of POCl₃, reducing side reactions and improving yields to 70–75%. However, the lack of inherent stereocontrol necessitates pairing this approach with chiral auxiliaries or kinetic resolutions.

Pictet-Spengler Condensation

Tryptamine-Glycolaldehyde Cyclization

The Pictet-Spengler reaction between tryptamine derivatives and glycolaldehyde generates tetrahydro-β-carboline intermediates, which are oxidized to this compound precursors. For example, Boc-protected tryptamine (1 ) reacts with glycolaldehyde in dichloromethane/methanol (95:5) under acidic conditions, yielding (±)-7-hydroxymethyl-tetrahydroisoquinoline (7 ) in 68% yield.

Enantioselective Modifications

Enzymatic resolution using Candida antarctica lipase B (CAL-B) in continuous-flow systems (H-Cube) achieves kinetic resolution of racemic 7 . Acylation with vinyl acetate in tert-butyl methyl ether (TBME) at 30°C affords (R)-7 -acetate (98% ee) and unreacted (S)-7 (96% ee), enabling access to both enantiomers.

Enzymatic Resolution Strategies

Continuous-Flow Acylation

The H-Cube system optimizes CAL-B-mediated acylation by maintaining constant substrate/enzyme contact. Key parameters include:

  • Flow Rate : 0.1 mL/min
  • Temperature : 30°C
  • Acyl Donor : Vinyl acetate (5 equiv)
  • Solvent : TBME
    This method achieves 98% enantiomeric excess with a 45% conversion rate, demonstrating superior reproducibility compared to batch reactions.

Hydrolysis of Acetylated Intermediates

Basic hydrolysis of (R)-7 -acetate (NaOH, MeOH/H₂O) yields enantiopure (R)-calycotomine without racemization. The process retains >95% ee and scales effectively to multigram quantities.

Hydrogenation and Cyclization Processes

Industrial-Scale Hydrogenation

Patent US5272270A discloses a high-pressure hydrogenation method for 1-alkylisoquinoline derivatives. Using a 500 mL rocking autoclave at 70°C and 85 bar H₂, 6,7-dimethoxyisoquinoline undergoes hydrogenation over 18 h to yield 1-hydroxymethyl-tetrahydroisoquinoline intermediates. Key advantages include:

  • Yield : 55–60%
  • Byproduct Suppression : No detectable isopavine or pavine structures
  • Solvent System : Dichloromethane/methanol (9:1)

Cyclization with Acylating Agents

Combining acylation and cyclization steps streamlines the synthesis. Treating aminoacetaldehyde dialkyl acetals with benzoyl chloride in toluene under reflux induces simultaneous N-acylation and ring closure, producing 1,2-dihydroisoquinolines. Subsequent hydroxylation and reduction yield this compound.

Q & A

Q. What experimental strategies are recommended for isolating and identifying Calycotomine from natural sources?

Methodological Answer :

  • Extraction Protocols : Use solvent-based extraction (e.g., ethanol or methanol) with Soxhlet apparatus, followed by vacuum distillation to concentrate the crude extract .
  • Chromatographic Separation : Employ column chromatography with silica gel or Sephadex LH-20 for preliminary fractionation. Validate purity via HPLC-DAD or UPLC-MS, ensuring retention time and UV spectra align with literature benchmarks .
  • Structural Elucidation : Combine NMR (1H, 13C, DEPT) with high-resolution mass spectrometry (HRMS) to confirm molecular formula and stereochemistry. Cross-reference spectral data with databases like SciFinder or Reaxys to resolve ambiguities .
    Key Consideration : Optimize solvent polarity gradients during chromatography to minimize co-elution of structurally similar alkaloids.

Q. How can researchers design reproducible synthesis protocols for this compound analogs?

Methodological Answer :

  • Retrosynthetic Analysis : Prioritize biomimetic pathways to mirror natural biosynthesis. For example, use Pictet–Spengler reactions for tetracyclic indole alkaloid frameworks .
  • Characterization Standards : Document reaction conditions (temperature, catalyst loading, solvent) meticulously. Use FT-IR to track functional group transformations and chiral HPLC to verify enantiomeric purity .
  • Validation : Compare synthetic yields and spectroscopic profiles with natural isolates to confirm structural fidelity. Publish full experimental details (e.g., in Supporting Information) to enable replication .

Advanced Research Questions

Q. How should contradictory bioactivity data for this compound across in vitro and in vivo studies be resolved?

Methodological Answer :

  • Data Triangulation : Conduct dose-response studies across multiple cell lines (e.g., HEK293, HepG2) and animal models (e.g., zebrafish, murine). Control for pharmacokinetic variables like bioavailability and metabolic stability .
  • Mechanistic Profiling : Use RNA-seq or proteomics to identify differential pathway activation between models. For example, discrepancies in cytotoxicity may arise from variations in efflux pump expression (e.g., P-glycoprotein) .
  • Meta-Analysis : Systematically review existing literature using PRISMA guidelines. Apply statistical tools (e.g., funnel plots) to detect publication bias or confounding variables (e.g., solvent effects in viability assays) .

Q. What methodological frameworks are optimal for studying this compound’s interaction with neuronal receptors?

Methodological Answer :

  • In Silico Docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinities for targets like 5-HT2A or NMDA receptors. Validate predictions with radioligand displacement assays (e.g., [³H]-Ketanserin for 5-HT2A) .
  • Functional Assays : Pair patch-clamp electrophysiology (for ion channel modulation) with calcium imaging (for GPCR activity) to quantify receptor-specific effects .
  • Negative Controls : Include structurally related but inactive analogs (e.g., dehydrothis compound) to distinguish target-specific effects from nonspecific interactions .

Q. How can researchers optimize experimental designs to assess this compound’s metabolic stability in hepatic models?

Methodological Answer :

  • Microsomal Incubations : Use human liver microsomes (HLM) with NADPH cofactors to measure phase I metabolism. Quantify parent compound degradation via LC-MS/MS at timed intervals (0–60 min) .
  • CYP Inhibition Screening : Test isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify dominant metabolic pathways. Compare intrinsic clearance rates across species (e.g., rat vs. human) .
  • Data Interpretation : Apply the "well-stirred" liver model to extrapolate in vitro clearance to in vivo hepatic extraction ratios. Adjust for protein binding using equilibrium dialysis .

Methodological Frameworks for Research Design

What criteria should guide the formulation of hypothesis-driven research questions about this compound?

Methodological Answer :

  • PICOT Framework : Structure questions around Population (e.g., neuronal cell types), Intervention (e.g., this compound dosage), Comparison (e.g., vs. reference drugs), Outcome (e.g., IC50 values), and Timeframe (e.g., acute vs. chronic exposure) .
  • FINER Criteria : Ensure questions are Feasible (e.g., accessible instrumentation), Interesting (novel mechanisms), Novel (understudied targets), Ethical (e.g., animal welfare compliance), and Relevant (therapeutic potential for neurological disorders) .

Q. How can conflicting structural data from X-ray crystallography and NMR spectroscopy be reconciled?

Methodological Answer :

  • Dynamic Analysis : Perform molecular dynamics simulations (e.g., AMBER) to assess conformational flexibility in solution vs. crystalline states .
  • Experimental Validation : Re-crystallize under varying conditions (e.g., different solvents) to capture polymorphic forms. Use synchrotron radiation for high-resolution crystallography to resolve ambiguities .

Key Considerations for Data Reporting

  • Reproducibility : Adhere to the Beilstein Journal’s guidelines for experimental detail, including raw spectral data and statistical analysis scripts in Supporting Information .
  • Contradiction Analysis : Apply dialectical frameworks (e.g., identifying principal vs. secondary contradictions in data trends) to prioritize unresolved mechanistic questions .

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